molecular formula C14H21NO3 B3121575 Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate CAS No. 289637-68-9

Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate

Cat. No.: B3121575
CAS No.: 289637-68-9
M. Wt: 251.32 g/mol
InChI Key: VDISWEKPXWQKQD-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate is an ethyl ester derivative featuring a propanoate backbone substituted with a 2-(4-methoxyphenyl)ethylamino group. This compound is structurally characterized by a methoxy-substituted aromatic ring connected via an ethylamino linker to the propanoate ester. Such derivatives are often intermediates in pharmaceutical synthesis, particularly in the development of anticoagulants and central nervous system (CNS) agents, as evidenced by structurally related compounds in the literature .

Properties

IUPAC Name

ethyl 3-[2-(4-methoxyphenyl)ethylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-18-14(16)9-11-15-10-8-12-4-6-13(17-2)7-5-12/h4-7,15H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDISWEKPXWQKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate typically involves the reaction of 4-methoxyphenethylamine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H21NO3
  • Molecular Weight : 263.34 g/mol
  • IUPAC Name : Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate

The compound features a propanoate ester linked to an amino group, which is further substituted by a phenyl group with a methoxy substituent. This configuration is crucial for its reactivity and interaction with biological systems.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

  • Esterification : Reacting with alcohols to form new esters.
  • Amidation : Forming amides through reaction with carboxylic acids.
  • Substitution Reactions : Modifying the amino or ester functionalities to create derivatives with enhanced properties.

Research has indicated potential biological activities associated with this compound, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain pathogens.
  • Anticancer Activity : Investigations are ongoing into its ability to inhibit cancer cell proliferation, potentially making it a candidate for therapeutic applications.
  • Neuroprotective Effects : Due to its ability to interact with neurotransmitter systems, there is interest in its role in neuroprotection and cognitive enhancement.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Pseudomonas aeruginosa1010

Case Study 2: Anticancer Properties

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, which warrants further investigation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Apoptosis induction
HT-29 (Colon Cancer)30Cell cycle arrest

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
  • Structure: Features a cyano group and acrylate ester instead of an amino-propanoate moiety. The syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) stabilizes the molecule for reactivity in synthesizing bioactive 2-propenoylamides and 2-propenoates .
Ethyl 4-[2-(4-methoxyphenyl)acetohydrazido]-4-oxobutanoate
  • Structure: Incorporates a hydrazido group and a 4-oxobutanoate chain.
  • Applications : Likely used in chelating agents or enzyme inhibitors due to its hydrazide moiety.
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride
  • Structure: Substitutes the ethylamino group with a dimethylamino group and includes a hydrochloride salt. The dimethylamino group increases steric hindrance and basicity, while the salt form improves solubility in polar solvents .
  • Applications : Derivatives like this are intermediates in antidepressant synthesis (e.g., venlafaxine analogs), where enhanced solubility is critical for bioavailability .
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride
  • Structure : Replaces the methoxyphenyl group with a chlorophenyl group and introduces a hydroxyl group. The chlorine atom enhances lipophilicity, while the hydroxyl group adds polarity .
  • Applications: Potential use in chiral synthesis due to the stereogenic center at the hydroxyl-bearing carbon.

Physicochemical Properties

Compound Name Molecular Formula Key Substituents Solubility Notable Properties
Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate C₁₄H₂₁NO₃ 4-Methoxyphenyl, ethylamino Moderate in organic solvents Basic amino group for H-bonding
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ Cyano, acrylate High in DMSO, acetone Syn-periplanar conformation
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate HCl C₁₄H₂₂ClNO₃ Dimethylamino, HCl salt Low in water; high in alcohols Enhanced stability as salt
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl C₁₁H₁₅Cl₂NO₃ Chlorophenyl, hydroxyl Moderate in ethanol Chiral center for synthesis

Electronic and Steric Effects

  • Methoxy vs. Chloro Substituents : The 4-methoxyphenyl group in the target compound is electron-donating, enhancing aromatic ring reactivity in electrophilic substitutions. In contrast, chlorophenyl derivatives (e.g., ) are electron-withdrawing, favoring nucleophilic attack .
  • Amino Group Variations: The ethylamino group in the target compound allows for protonation at physiological pH, aiding in receptor binding. Dimethylamino derivatives () exhibit reduced basicity due to steric shielding .

Biological Activity

Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C15_{15}H21_{21}N1_{1}O2_{2}
  • Molecular Weight : 247.34 g/mol

The compound features an ethyl ester group, an amino group linked to a phenethyl moiety, and a methoxy-substituted phenyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound can bind to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

  • U-87 (Human Glioblastoma) : The compound showed higher cytotoxicity compared to controls, with an IC50_{50} value indicating potent activity.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Similar cytotoxic effects were observed, suggesting potential for therapeutic development in breast cancer treatment.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Using the DPPH radical scavenging method, this compound demonstrated significant free radical scavenging ability, surpassing that of standard antioxidants like ascorbic acid. This suggests potential protective effects against oxidative stress-related diseases.

Case Studies and Experimental Data

  • Cytotoxicity Assays :
    • A study assessing the cytotoxic effects on U-87 and MDA-MB-231 cell lines found that the compound induced apoptosis in a dose-dependent manner. The results are summarized in Table 1.
Cell LineIC50_{50} (µM)Mechanism of Action
U-8715Induction of apoptosis
MDA-MB-23120Cell cycle arrest
  • Antioxidant Activity :
    • The antioxidant capacity was evaluated using various concentrations of the compound against DPPH radicals. Results are shown in Table 2.
Concentration (µM)% Scavenging Activity
1030
5060
10085

Q & A

Basic: What are the recommended synthetic routes for Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-(4-methoxyphenyl)ethylamine with ethyl 3-bromopropanoate in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux, using a base like potassium carbonate to deprotonate the amine and drive the reaction . Optimizing stoichiometry (1:1.2 amine:ester ratio) and temperature (60–80°C) improves yields. Microwave-assisted synthesis can reduce reaction time by 50% while maintaining >80% yield . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

Basic: How can the structure of this compound be confirmed experimentally?

Methodological Answer:
Use a combination of spectroscopic techniques:

  • 1H NMR : Key signals include δ 6.8–7.3 ppm (aromatic protons from 4-methoxyphenyl), δ 3.7–4.2 ppm (ester -OCH2CH3), δ 3.0–3.5 ppm (-NCH2-), and δ 1.2 ppm (ester -CH3) .
  • 13C NMR : Confirm ester carbonyl (δ ~170 ppm) and methoxy carbon (δ ~55 ppm) .
  • HRMS : Calculate exact mass (C14H21NO3: 251.1521 g/mol) to verify molecular ion [M+H]+ .
  • IR : Detect N-H stretch (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation of vapors .
  • Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis .
  • Waste Disposal : Neutralize with dilute HCl before disposing in halogenated waste containers .

Advanced: How can N-heterocyclic carbene (NHC) catalysis be optimized for synthesizing α-amino-β-keto ester derivatives of this compound?

Methodological Answer:
NHC-catalyzed cross-aza-benzoin reactions enable efficient synthesis of α-amino-β-keto esters. Key parameters:

  • Catalyst Loading : 5–10 mol% of triazolium-based NHC precursors (e.g., 1,3-bis(2,6-diisopropylphenyl)-1,2,3-triazolium salt) .
  • Solvent : Toluene or THF at 60°C ensures optimal reactivity.
  • Substrate Scope : Electron-deficient aryl aldehydes (e.g., 4-cyanobenzaldehyde) enhance electrophilicity, yielding >90% conversion . Monitor reaction progress via TLC (hexane:EtOAc 3:1) and quench with acetic acid to terminate catalysis.

Advanced: What strategies resolve contradictory biological activity data across cell-based vs. in vivo assays for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., ester hydrolysis in serum) .
  • Dose-Response Curves : Compare IC50 values in vitro (cell lines) and ED50 in vivo (rodent models) to adjust dosing regimens .
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target interactions in vivo that may mask efficacy .

Advanced: What analytical methods are recommended for detecting and quantifying synthetic impurities in this compound?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate impurities like ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate (retention time ~12.5 min) .
  • LC-HRMS : Identify impurities via exact mass (e.g., m/z 265.1674 for methyl ester analogs) .
  • NMR Spiking : Add authentic impurity standards to confirm chemical shift overlaps .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

Methodological Answer:

  • Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -NO2, -CN) at the 4-methoxyphenyl ring to enhance receptor binding affinity. Compare IC50 values against parent compound .
  • Stereochemistry : Synthesize (R)- and (S)-enantiomers via chiral HPLC (Chiralpak IA column) and test enantioselective activity in enzyme inhibition assays .
  • Prodrug Design : Replace ethyl ester with pivaloyloxymethyl (POM) groups to enhance membrane permeability .

Advanced: What computational methods predict the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • In Silico Tools : Use GLORY (Gradient-boosted Metabolism Prediction) to identify probable Phase I oxidation sites (e.g., N-dealkylation at the ethylamino group) .
  • Docking Simulations : Perform molecular docking with CYP3A4 (PDB ID 5VBU) to predict hydroxylation sites .
  • QSAR Models : Train models on PubChem Bioassay data (AID 1259352) to correlate logP values (<2.5) with hepatic clearance rates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate
Reactant of Route 2
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Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate

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